molecular formula C9H10O2S B11758746 (2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid

(2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid

Cat. No.: B11758746
M. Wt: 182.24 g/mol
InChI Key: CGZWIGSCJMDTNA-MRVPVSSYSA-N
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Description

(2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid: is an organic compound that belongs to the class of thioacetic acids It is characterized by the presence of a hydroxy group, a methylphenyl group, and a thioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of (2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid typically involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperature.

      Products: Oxidation of the thioic acid moiety can lead to the formation of sulfonic acids.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction can convert the thioic acid to corresponding thiols or alcohols.

  • Substitution:

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: Typically performed in the presence of a base or acid catalyst.

      Products: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Potential applications in drug development due to its unique chemical structure.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid involves its interaction with molecular targets through its functional groups. The hydroxy and thioic acid moieties can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both hydroxy and methylphenyl groups in (2R)-2-Hydroxy-2-(4-methylphenyl)ethanethioic O-acid provides unique reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(4-methylphenyl)ethanethioic S-acid

InChI

InChI=1S/C9H10O2S/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m1/s1

InChI Key

CGZWIGSCJMDTNA-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C(=O)S)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)S)O

Origin of Product

United States

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